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Introduction
These application notes provide a comprehensive overview of the use of NBI-35965, a potent

and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in preclinical research

models of visceral pain. Visceral pain, a complex and often debilitating condition, is a significant

area of research, and understanding the underlying mechanisms is crucial for the development

of effective therapeutics. Stress is a well-established factor in the exacerbation of visceral pain,

and the corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, plays a

pivotal role in this process.[1][2][3] NBI-35965 has emerged as a valuable tool for investigating

the role of CRF1 signaling in visceral hypersensitivity.[1][4]

NBI-35965 is a water-soluble, orally active, and brain-penetrant molecule with high affinity for

the CRF1 receptor (Ki ≈ 4 nM) and over 1000-fold selectivity against the CRF2 receptor.[1][4][5]

[6] Its ability to antagonize CRF1 receptors makes it an effective agent for mitigating stress-

induced visceral hyperalgesia and associated colonic motor dysfunction in various animal

models.[1][4]

These notes will detail the mechanism of action of NBI-35965, provide a summary of its

efficacy in established visceral pain models, and offer detailed protocols for key in vivo

experiments.
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Mechanism of Action: CRF1 Receptor Antagonism
Stress triggers the release of CRF in the central nervous system, which then binds to its

receptors, CRF1 and CRF2.[1][3] The activation of CRF1 receptors is strongly implicated in the

physiological responses to stress, including the development of visceral hypersensitivity.[2][3]

[7] NBI-35965 acts as a competitive antagonist at the CRF1 receptor, thereby blocking the

downstream signaling cascade initiated by CRF. This mechanism involves the inhibition of

adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate

(cAMP) levels.[1][4][5] By inhibiting this pathway, NBI-35965 effectively attenuates the neuronal

hyperexcitability and sensitization that contribute to visceral pain.
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Figure 1: Mechanism of action of NBI-35965 in blocking stress-induced visceral hyperalgesia.

Data Presentation: Efficacy of NBI-35965 in Visceral
Pain Models
The following tables summarize the quantitative data from key studies demonstrating the

efficacy of NBI-35965 in attenuating visceral pain.

Table 1: Effect of NBI-35965 on Stress-Induced Visceral Hyperalgesia in Rats
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Animal
Model

Treatment
Group

Dose &
Route

Outcome
Measure

Result Reference

Male Long-

Evans rats

with maternal

separation +

acute water

avoidance

stress

Vehicle -

Visceromotor

Response

(VMR) to

Colorectal

Distention

(20-80

mmHg)

42 ± 19%

increase from

baseline

[1][4]

Male Long-

Evans rats

with maternal

separation +

acute water

avoidance

stress

NBI-35965
20 mg/kg,

s.c.

Visceromotor

Response

(VMR) to

Colorectal

Distention

(20-80

mmHg)

Abolished

stress-

induced

increase

[1][4]

Male

Sprague-

Dawley rats

Vehicle +

Cortagine

(CRF1

agonist)

-

Visceromotor

Response

(VMR) to

Colorectal

Distention

Increased

VMR
[8]

Male

Sprague-

Dawley rats

URB597

(FAAH

inhibitor) +

Cortagine

3 mg/kg, s.c.

Visceromotor

Response

(VMR) to

Colorectal

Distention

Attenuated

cortagine-

induced VMR

increase

[8]

Table 2: Effect of NBI-35965 on LPS-Induced Visceral Hypersensitivity in Mice
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Animal
Model

Treatment
Group

Dose &
Route

Outcome
Measure

Result Reference

Mice

Vehicle +

LPS (0.5 µ

g/mouse ,

i.c.v.)

-

Abdominal

Withdrawal

Reflex (AWR)

Score

Increased

AWR score
[9]

Mice

NBI-35965 +

LPS (0.5 µ

g/mouse ,

i.c.v.)

10 ng/mouse,

i.c.v.

Abdominal

Withdrawal

Reflex (AWR)

Score

Prevented

LPS-induced

increase in

AWR score

[9]

Mice

Vehicle +

LPS (0.5 µ

g/mouse ,

i.c.v.)

-
Pain

Threshold

Decreased

pain

threshold

[9]

Mice

NBI-35965 +

LPS (0.5 µ

g/mouse ,

i.c.v.)

10 ng/mouse,

i.c.v.

Pain

Threshold

Prevented

LPS-induced

decrease in

pain

threshold

[9]

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on

established methods in the field.

Protocol 1: Water Avoidance Stress (WAS) Induced
Visceral Hyperalgesia in Rats
This protocol describes the induction of psychological stress to elicit visceral hyperalgesia.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.researchgate.net/figure/CRFR1-antagonist-NBI-35965-inhibits-the-visceral-hypersensitivity-induced-by-LPS-A_fig5_317590908
https://www.researchgate.net/figure/CRFR1-antagonist-NBI-35965-inhibits-the-visceral-hypersensitivity-induced-by-LPS-A_fig5_317590908
https://www.researchgate.net/figure/CRFR1-antagonist-NBI-35965-inhibits-the-visceral-hypersensitivity-induced-by-LPS-A_fig5_317590908
https://www.researchgate.net/figure/CRFR1-antagonist-NBI-35965-inhibits-the-visceral-hypersensitivity-induced-by-LPS-A_fig5_317590908
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8022463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acclimation Phase

Stress Induction

Treatment

Visceral Pain Assessment

Acclimate rats to housing
(1 week)

Handle rats daily
(3 days prior to experiment)

Place rat on a small platform
in the center of a cage
filled with water (1h)

Administer NBI-35965 or vehicle
(e.g., 20 mg/kg, s.c.)

Perform Colorectal Distention (CRD)
and measure Visceromotor Response (VMR)

Click to download full resolution via product page

Figure 2: Experimental workflow for the Water Avoidance Stress model.

Materials:

Standard rat cages

Small platform (e.g., 8 x 8 x 10 cm)

Water
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NBI-35965

Vehicle control (e.g., saline)

Syringes and needles for administration

Procedure:

Acclimation: House male Wistar or Sprague-Dawley rats (200-250 g) in a controlled

environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for

at least one week before the experiment.

Handling: Handle the rats for 5-10 minutes daily for 3 days leading up to the experiment to

minimize handling stress.

Water Avoidance Stress:

Fill a standard rat cage with tap water (25°C) to a depth of approximately 1 cm.

Place a small platform in the center of the cage, ensuring the top of the platform is dry.

Place a single rat on the platform for 1 hour. The rat will be motivated to remain on the

platform to avoid the water.

Control (sham) animals are placed on an identical platform in a dry cage for the same

duration.[10]

Drug Administration: Administer NBI-35965 (e.g., 20 mg/kg, subcutaneously) or vehicle

control 30-60 minutes before the assessment of visceral sensitivity.[1][4]

Visceral Sensitivity Assessment: Proceed to Protocol 2 for the measurement of visceromotor

response to colorectal distention.

Protocol 2: Colorectal Distention (CRD) and
Visceromotor Response (VMR) Measurement in Rats
This protocol details the procedure for assessing visceral nociception.
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Animal Preparation

Colorectal Distention

Data Acquisition & Analysis

Lightly anesthetize the rat
(e.g., isoflurane)

Insert a lubricated balloon catheter
into the colorectum

Implant EMG electrodes into the
abdominal musculature

Allow the rat to recover from anesthesia

Apply graded pressures
(e.g., 20, 40, 60, 80 mmHg)
for a set duration (e.g., 20s)

Record EMG activity during
baseline and distention periods

Quantify the Visceromotor Response (VMR)
(e.g., area under the curve of the EMG signal)
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Figure 3: Workflow for Colorectal Distention and Visceromotor Response measurement.
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Materials:

Colorectal distention balloon catheter (e.g., 4-5 cm long)

Pressure transducer and inflation device (barostat)

Electromyography (EMG) recording system

Fine-wire electrodes

Surgical instruments

Anesthetic (e.g., isoflurane)

Lubricant

Procedure:

Electrode Implantation:

Anesthetize the rat with isoflurane.

Implant fine-wire electrodes into the external oblique or rectus abdominis muscles to

record the visceromotor response. The wires are tunneled subcutaneously and

externalized at the back of the neck.

Allow the animal to recover for at least 3-4 days post-surgery.

Balloon Catheter Insertion:

On the day of the experiment, lightly anesthetize the rat.

Gently insert a lubricated, flexible balloon catheter into the colorectum, with the end of the

balloon approximately 1-2 cm from the anus. Secure the catheter to the tail with tape.

Allow the rat to acclimate in a small, enclosed space for at least 30 minutes.

Colorectal Distention and VMR Recording:
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Connect the catheter to a pressure transducer and inflation device.

Record baseline EMG activity for a defined period (e.g., 10 seconds).

Apply graded, phasic distentions of increasing pressure (e.g., 20, 40, 60, 80 mmHg). Each

distention should last for a set duration (e.g., 20 seconds) with a sufficient inter-stimulus

interval (e.g., 4 minutes).[8]

Continuously record EMG activity throughout the distention protocol.

Data Analysis:

The visceromotor response (VMR) is quantified by calculating the area under the curve

(AUC) of the rectified EMG signal during the distention period and subtracting the baseline

activity.

Compare the VMR across different treatment groups and distention pressures.

Protocol 3: Abdominal Withdrawal Reflex (AWR) Scoring
in Mice
This protocol provides a semi-quantitative method for assessing visceral pain.

Materials:

Colorectal distention balloon catheter

Pressure transducer and inflation device

Observation chambers with a transparent floor

Procedure:

Balloon Catheter Insertion: Follow a similar procedure as described in Protocol 2, using a

smaller catheter appropriate for mice.

Acclimation: Place the mouse in an individual observation chamber and allow it to acclimate

for 30-60 minutes.
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Colorectal Distention and AWR Scoring:

Apply graded distention pressures.

An observer, blinded to the treatment groups, scores the abdominal withdrawal reflex

(AWR) based on a standardized scale.

AWR Scoring Scale:

0: No behavioral response.

1: Brief head movement at the onset of the stimulus, followed by immobility.

2: Contraction of the abdominal muscles.

3: Lifting of the abdomen off the platform.

4: Body arching and lifting of the pelvic structures.

Data Analysis: Compare the mean AWR scores at each distention pressure between the

different treatment groups.

Conclusion
NBI-35965 is a well-validated and highly selective CRF1 receptor antagonist that serves as an

indispensable tool for investigating the role of the CRF system in visceral pain. The protocols

outlined in these application notes provide a framework for utilizing NBI-35965 in preclinical

models of stress-induced visceral hypersensitivity. The robust and reproducible effects of NBI-
35965 make it an excellent candidate for both mechanistic studies and the preclinical

evaluation of novel analgesics targeting the CRF pathway for the treatment of functional

gastrointestinal disorders and other conditions characterized by visceral pain.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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